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1-(3-Azetidinyl)piperazine is a chemical compound that features both an azetidine ring and a piperazine ring. The azetidine component is a four-membered saturated heterocyclic structure, while the piperazine is a six-membered ring containing two nitrogen atoms. This unique combination gives the compound interesting chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
1-(3-Azetidinyl)piperazine is noted for its potential biological activities. Research indicates that compounds containing both azetidine and piperazine structures may exhibit:
The synthesis of 1-(3-Azetidinyl)piperazine typically involves several steps:
1-(3-Azetidinyl)piperazine has several applications across different fields:
Interaction studies involving 1-(3-Azetidinyl)piperazine typically focus on its binding affinity to various biological targets:
Several compounds share structural similarities with 1-(3-Azetidinyl)piperazine. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(3-Azetidinyl)-4-methylpiperazine hydrochloride | Azetidine-Piperazine Hybrid | Contains a methyl group instead of a methoxy moiety |
| 4-(3-Azetidinyl)pyridine hydrochloride | Azetidine-Pyridine Hybrid | Features a pyridine ring instead of piperazine |
| 2-(3-Azetidinyl)pyridine hydrochloride | Azetidine-Pyridine Hybrid | Another variant with a pyridine ring |
These comparisons highlight the unique combination of both azetidine and piperazine rings in 1-(3-Azetidinyl)piperazine, which contributes to its distinct chemical reactivity and biological properties compared to other similar compounds. Its unique structural features enable specific interactions that may not be present in other derivatives .
Cyclization reactions remain a cornerstone for assembling the azetidine-piperazine scaffold. A prominent method involves the ring contraction of pyrrolidinones, where α-bromo-N-sulfonylpyrrolidinones undergo nucleophilic attack and subsequent SN2 cyclization to yield N-sulfonylazetidines. This strategy, pioneered by the Blanc group, achieves up to 99% yield under optimized conditions (K2CO3, MeCN/MeOH, 60°C). The resulting azetidines can then be coupled with piperazine derivatives through nucleophilic substitution or cross-coupling reactions.
Another innovative approach leverages strain-release homologation using azabicyclo[1.1.0]butanes (ABBs). Aggarwal and colleagues demonstrated that ABBs react with boronic esters via a 1,2-metalate rearrangement, producing functionalized azetidines in yields up to 90%. This method’s stereochemical control is particularly valuable for introducing chiral centers at the azetidine-piperazine junction.
Photochemical [2+2] cycloadditions, such as Schindler’s aza-Paterno-Büchi reaction, offer a complementary route. Visible-light irradiation of 2-isoxazoline-3-carboxylates with alkenes in the presence of an Ir(III) photocatalyst (fac-[Ir(dFppy)₃]) generates azetidines with diverse substituents. This method’s modularity enables the incorporation of piperazine moieties through post-cyclization functionalization.
| Method | Key Reagent/Catalyst | Yield (%) | Selectivity |
|---|---|---|---|
| Pyrrolidinone contraction | K2CO3 | 46–99 | N-sulfonyl azetidines |
| Strain-release homologation | t-BuLi, boronic esters | 29–90 | High diastereoselectivity |
| Aza-Paterno-Büchi | fac-[Ir(dFppy)₃] | 77–99 | Cis/trans control |
Transition-metal catalysis has revolutionized the synthesis of azetidine-piperazine hybrids. The Pd(II)-catalyzed C(sp³)–H amination reported by Gaunt enables direct functionalization of azetidine precursors. Using Pd(OAc)₂ (10 mol%) and AgOAc in DCE at 60°C, this method achieves intramolecular cyclization to form azetidines in 35–83% yields. The protocol’s compatibility with piperazine-derived substrates underscores its utility for hybrid systems.
Ti(IV)-mediated couplings, inspired by Kulinkovich cyclopropanation, provide stereoselective access to spirocyclic azetidines. Kürti’s team demonstrated that Ti(Oi-Pr)₄ facilitates the reaction between oxime ethers and Grignard reagents, yielding NH-azetidines with >90% diastereomeric ratio. This approach is adaptable to piperazine integration through subsequent N-alkylation.
Recent advances in photocatalytic radical chemistry have further expanded synthetic possibilities. A 2024 study by Li et al. disclosed a radical strain-release strategy using ABBs and sulfonyl imines under blue-light irradiation. The reaction proceeds via homolytic N–S bond cleavage and radical recombination, affording densely functionalized azetidines in up to 95% yield without chromatography.
The push toward sustainable synthesis has spurred solvent-free methodologies for azetidine-piperazine hybrids. Mechanochemical grinding, though not explicitly reported for these systems, holds promise based on analogous heterocyclic syntheses. For instance, Schreiber’s C(sp³)–H arylation of azetidines uses AgOAc and (BnO)₂PO₂H in minimal DCE, suggesting potential for solvent reduction.
Microwave-assisted cyclization represents another green alternative. While current azetidine syntheses often require polar solvents (e.g., MeCN, THF), adapting protocols to microwave conditions could reduce reaction times and energy consumption. For example, Blanc’s pyrrolidinone contraction—originally performed at 60°C for 3 hours—might be accelerated under microwave irradiation, minimizing solvent use.
Molecular docking studies represent a fundamental computational approach for predicting the binding affinity and interaction modes of 1-(3-azetidinyl)piperazine derivatives with various biological targets. These studies provide crucial insights into the molecular recognition patterns and binding thermodynamics of azetidine-piperazine hybrid compounds.
Extensive molecular docking investigations have been conducted on structurally related piperazine and azetidine-containing compounds to elucidate their binding mechanisms. Piperazine-based ligands targeting histamine H3 receptors and sigma-1 receptors have demonstrated remarkable binding affinities, with dissociation constants ranging from 3.17 to 7.70 nanomolar for H3 receptors and 3.64 to 1531 nanomolar for sigma-1 receptors [1]. These studies revealed that compounds sharing the piperidine moiety in their basic structural framework exhibit enhanced binding preference toward sigma-1 receptors, suggesting that the nitrogen-containing heterocyclic framework plays a pivotal role in determining receptor selectivity.
The computational analysis of sigma-1 receptor binding demonstrated that piperidine-containing derivatives establish crucial salt bridge interactions with the Glu172 residue, which serves as a key anchoring point for ligand recognition [1]. Modified scoring functions based on thermodynamic models have been employed to account for protonation state changes upon ligand binding, providing more accurate predictions of binding energies compared to traditional docking approaches.
Docking studies focusing on enzyme inhibition have revealed significant binding interactions for piperazine derivatives with various enzymatic targets. Poly(ADP-ribose) polymerase-1 (PARP-1) inhibition studies using piperazine-substituted compounds showed promising binding affinities, with molecular mechanics generalized Born surface area (MM/GBSA) calculations yielding binding energies of -62.87 kcal/mol [2]. The critical amino acid residues involved in these interactions include Gly863, Tyr907, and Asp766, which form essential hydrogen bonding networks with the heterocyclic framework.
Sigma-2 receptor targeting compounds containing benzimidazolone cores conjugated with piperazine moieties demonstrated binding affinities of 4 nanomolar, with key interactions involving hydrogen bonds with ASP29 and π-stacking interactions with TYR150 [3]. These findings highlight the importance of aromatic-heterocyclic interactions in determining binding specificity and potency.
Comprehensive structure-activity relationship (SAR) studies have been conducted using molecular docking approaches to identify the pharmacophoric elements essential for biological activity. Indolecarboxamide derivatives containing piperazine substituents showed excellent correlation between predicted and experimental binding affinities, with correlation coefficients (R²) reaching 0.90 [4]. These studies identified that chloro substituents at the R7 position and specific piperazine configurations contribute significantly to binding affinity.
The evaluation of binding energy calculations through docking studies has shown that compounds with azetidine-piperazine hybrid structures adopt linear arrangements within receptor binding sites, with the piperidine nitrogen serving as the primary positive ionizable functionality and the phenyl-piperazine moiety occupying hydrophobic binding pockets [5]. This spatial arrangement is crucial for maintaining high binding affinity and selectivity.
Density functional theory calculations provide detailed insights into the electronic structure, energetics, and reaction mechanisms of 1-(3-azetidinyl)piperazine and related heterocyclic compounds. These computational studies elucidate the fundamental chemical properties that govern reactivity and stability.
DFT calculations using the B3LYP/6-311G** level of theory have been extensively applied to analyze the electronic properties of piperazine-containing compounds. Frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide critical information about the reactive sites and electron distribution patterns within the heterocyclic framework [6]. The HOMO-LUMO energy gap serves as a descriptor for chemical reactivity, with smaller gaps indicating higher reactivity and greater susceptibility to electrophilic or nucleophilic attack.
Molecular electrostatic potential (MEP) surface analysis has been employed to identify electrophilic and nucleophilic regions within the molecular structure. These calculations demonstrate that the nitrogen atoms in both the azetidine and piperazine rings serve as primary nucleophilic sites, while the carbon atoms adjacent to these nitrogen centers exhibit varying degrees of electrophilic character depending on the substitution pattern [6].
Advanced DFT calculations using M06-2X/6-311++G(d,p) basis sets have been performed to investigate the conformational preferences and strain energies of heterocyclic compounds structurally related to 1-(3-azetidinyl)piperazine. Seven-membered heterocycles containing nitrogen atoms exhibit strain energies ranging from 5.09 to 6.17 kcal/mol, with the specific heteroatom composition significantly influencing the overall molecular stability [7]. These calculations reveal that heterocyclic systems preferentially adopt twist-chair conformations to minimize ring strain, while chair conformations represent transition states rather than stable minima.
MP2/aug-cc-pVTZ level calculations have provided additional insights into the conformational landscape of nitrogen-containing heterocycles, confirming that twist-chair conformations are energetically favored over boat conformations by approximately 2-8 kcal/mol depending on the specific ring system [7]. The barrier for interconversion between different conformational families typically ranges from 2.7 to 8 kcal/mol, indicating moderate conformational flexibility under physiological conditions.
DFT calculations have been instrumental in elucidating reaction pathways for the formation and transformation of heterocyclic compounds. Studies using ωB97XD/6-311++G(2d,p) level of theory with polarizable continuum model (PCM) solvation have revealed detailed mechanisms for acid-catalyzed reactions involving piperazine derivatives [8]. These investigations demonstrate that protonation events and subsequent nucleophilic additions proceed through well-defined transition states with activation barriers that can be accurately predicted through quantum chemical calculations.
The computational analysis of reaction energetics has shown that the formation of azetidine-piperazine hybrid structures involves multiple elementary steps, each with distinct energetic requirements. Transition state geometries and activation energies calculated through DFT methods provide valuable guidance for synthetic chemists in optimizing reaction conditions and predicting product distributions.
Comprehensive vibrational frequency calculations have been performed to validate the computed molecular structures and provide spectroscopic fingerprints for experimental verification. The calculated vibrational frequencies for C-H stretching modes in heterocyclic compounds typically range from 2850 to 3100 cm⁻¹, with specific values depending on the electronic environment and substitution pattern [7]. C-N stretching frequencies are observed in the range of 1147-1176 cm⁻¹, while N-H deformation modes appear around 1087-1500 cm⁻¹.
These calculated vibrational properties serve as important validation tools for experimental characterization and provide additional insights into the electronic structure and bonding characteristics of azetidine-piperazine compounds.
Pharmacophore modeling represents a crucial computational approach for identifying the essential structural features required for biological activity and guiding the rational design of optimized 1-(3-azetidinyl)piperazine derivatives.
Structure-based pharmacophore modeling has been employed to identify critical interaction patterns between heterocyclic compounds and their biological targets. For Human Hsp90 inhibitors, pharmacophore models comprising two hydrogen bond donors (HBD), two hydrogen bond acceptors (HBA), and two hydrophobic features have been developed based on protein-ligand crystal structures [9]. These models successfully capture the essential molecular recognition elements required for high-affinity binding, with geometric fit values ranging from 1.994 to 3.102 for different compound classes.
The pharmacophore features are spatially arranged to complement the binding site geometry, with specific distance and angle constraints derived from the three-dimensional structure of the target protein. Validation studies using ligand pharmacophore mapping protocols have demonstrated that compounds with higher fit values exhibit correspondingly higher biological activities, confirming the predictive utility of these models.
Ligand-based pharmacophore modeling approaches have been successfully applied to identify common structural features among active compounds in the absence of detailed protein structural information. For M1 muscarinic antagonists, pharmacophore models featuring central azetidine linkers and terminal piperazine moieties have been developed through iterative parallel synthesis and structure-activity relationship analysis [10]. These models highlight the importance of rigid linker elements in maintaining the appropriate spatial arrangement of pharmacophoric features.
The Eastern and Western SAR exploration strategies have revealed that specific substitution patterns on the heterocyclic framework significantly influence biological activity. Compounds containing pyridine-substituted piperazine moieties maintain high receptor binding affinity, while modifications to other positions result in substantial activity loss [10].
Advanced QSAR models have been integrated with pharmacophore mapping to provide quantitative predictions of biological activity based on molecular descriptors. For Human N-myristoyltransferase inhibitors, QSAR models incorporating solvent accessible surface area descriptors have achieved correlation coefficients (R²) of 0.77-0.79, with excellent predictive capabilities as measured by cross-validation statistics [11]. These models identify specific molecular features such as the absolute surface area of carbon atoms and partial charge distributions as key determinants of biological activity.
The descriptor-based optimization approach enables the systematic modification of molecular structures to enhance desired properties while maintaining essential pharmacophoric features. This strategy has proven particularly effective for heterocyclic compounds where multiple structural modifications are possible without disrupting the core pharmacophore.
Pharmacophore modeling has guided the development of bioisosteric replacement strategies for optimizing the properties of azetidine-piperazine compounds. Studies on antimycobacterial MmpL3 inhibitors have demonstrated that piperazine and piperidine moieties can serve as effective bioisosteres, with specific cyclic amine modifications leading to improved activity profiles [12]. The nitrogen-nitrogen distance and conformational flexibility of these heterocyclic systems are critical parameters that must be maintained during structural optimization.
The introduction of spirocyclic elements and other three-dimensional structural features has been explored as a means of enhancing binding selectivity and reducing off-target effects. These modifications are guided by pharmacophore constraints that ensure the essential interaction elements are preserved while introducing beneficial property modifications.
Modern pharmacophore modeling incorporates property-based optimization parameters such as the fraction of sp³ hybridized carbon atoms (Fsp³) to enhance drug-like characteristics. For HIV-1 reverse transcriptase inhibitors, the introduction of saturated dihydrothiopyrano scaffolds has been shown to improve both binding affinity and pharmacokinetic properties [13]. The Fsp³ parameter provides a quantitative measure of molecular complexity and three-dimensional character, which correlates positively with clinical success rates.
The integration of multiple optimization criteria, including binding affinity, selectivity, and drug-like properties, requires sophisticated computational approaches that can simultaneously optimize multiple objectives. Multi-parameter optimization algorithms have been developed to navigate the complex structure-property relationships inherent in heterocyclic drug design.
| Parameter | Value Range | Optimization Target |
|---|---|---|
| Binding Affinity (Ki) | 1-100 nM | Maximize potency |
| Selectivity Ratio | >10-fold | Minimize off-target effects |
| Fsp³ Value | 0.4-0.8 | Enhance drug-like properties |
| Molecular Weight | 200-500 Da | Maintain oral bioavailability |
| LogP | 1-4 | Optimize membrane permeability |